7-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxopyrimidin-1-yl)-1,3-naphthalenedisulfonic acid
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Overview
Description
7-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxopyrimidin-1-yl)-1,3-naphthalenedisulfonic acid is a complex organic compound with a molecular formula of C17H18N2O3S2. It is known for its unique structure, which includes a naphthalene ring substituted with a sulfonic acid group and a tetrahydrothioxopyrimidine moiety. This compound is often used in various chemical and pharmaceutical applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxopyrimidin-1-yl)-1,3-naphthalenedisulfonic acid typically involves multiple steps:
Formation of the Tetrahydrothioxopyrimidine Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydrothioxopyrimidine ring.
Substitution on the Naphthalene Ring: The naphthalene ring is functionalized with sulfonic acid groups through sulfonation reactions, often using sulfuric acid or oleum.
Coupling Reaction: The final step involves coupling the tetrahydrothioxopyrimidine moiety with the functionalized naphthalene ring under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. This often involves:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Purification Techniques: Such as crystallization, distillation, and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
7-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxopyrimidin-1-yl)-1,3-naphthalenedisulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of reduced thioxopyrimidine derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
7-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxopyrimidin-1-yl)-1,3-naphthalenedisulfonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxopyrimidin-1-yl)-1,3-naphthalenedisulfonic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 5-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxopyrimidin-1-yl)-2-naphthalenesulfonic acid
- 6-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxopyrimidin-1-yl)-3-naphthalenesulfonic acid
Comparison
- Structural Differences : The position of the sulfonic acid group on the naphthalene ring varies among these compounds, leading to differences in their chemical and physical properties.
- Unique Properties : 7-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxopyrimidin-1-yl)-1,3-naphthalenedisulfonic acid is unique due to its specific substitution pattern, which may confer distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C17H18N2O6S3 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
7-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C17H18N2O6S3/c1-10-9-17(2,3)18-16(26)19(10)12-5-4-11-6-13(27(20,21)22)8-15(14(11)7-12)28(23,24)25/h4-9H,1-3H3,(H,18,26)(H,20,21,22)(H,23,24,25) |
InChI Key |
SZOYHIQOFQIPQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC(=S)N1C2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)S(=O)(=O)O)(C)C |
Origin of Product |
United States |
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